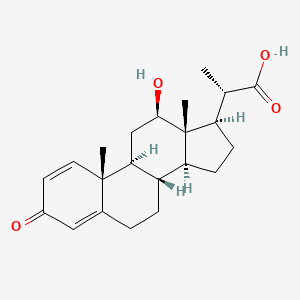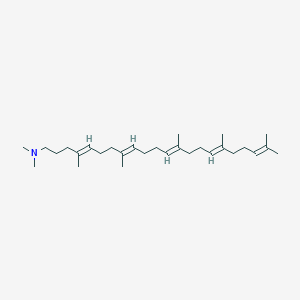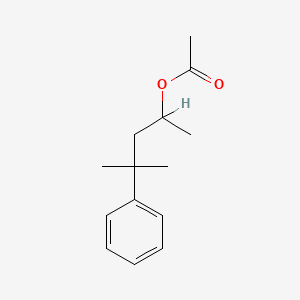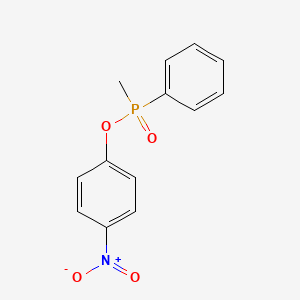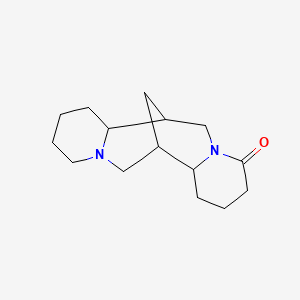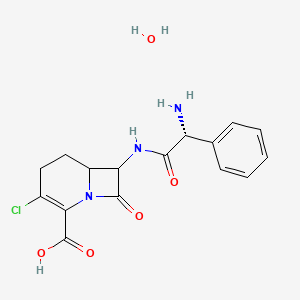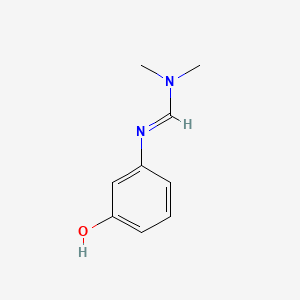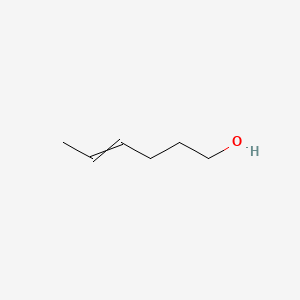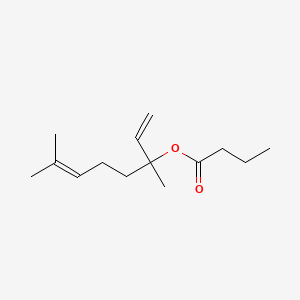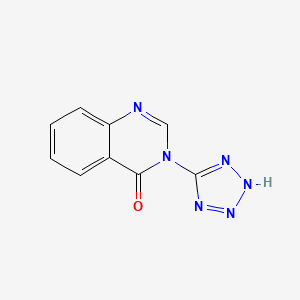
Diphenyl phosphoramidate
Vue d'ensemble
Description
Diphenyl phosphoramidate is a chemical compound with the empirical formula C12H12NO3P . It is used as primary and secondary intermediates .
Synthesis Analysis
Diphenyl phosphoramidate can be synthesized through various routes. These include salt elimination, oxidative cross-coupling, azide, reduction, hydrophosphinylation, and phosphoramidate-aldehyde-dienophile (PAD) . It can be conveniently used for amide synthesis, ester synthesis, modified Curtius reaction, phosphorylation, C-acylation, azide synthesis, Pummerer rearrangement, cycloadditions, diazotization, triazoline formation, Staudinger reaction, amidine and guanidine synthesis, C–H phosphorazidation, nitrene insertion, decarbonylation, etc .
Molecular Structure Analysis
The molecular weight of Diphenyl phosphoramidate is 249.20 . It has a stable phosphoryl bond (P=O). Both P and N atoms are key physiological elements present in genetic material, energy transfer, enzymes, and other biomolecules and are required for various life processes .
Chemical Reactions Analysis
Diphenyl phosphoramidate works as an azide anion equivalent, 1,3-dipole, electrophile, and nitrene . The acid-labile P-N bond is selectively cleaved due to protonation at N, which then undergoes nucleophilic attack by a molecule of water to eliminate the corresponding phosphates and amines .
Physical And Chemical Properties Analysis
Diphenyl phosphoramidate has a melting point of 148-150 °C . It is insoluble in water .
Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
Diphenyl phosphoramidate is utilized in the synthesis of biologically active compounds. It acts as a precursor in the formation of molecules that play crucial roles in biological systems. For instance, it’s used in the synthesis of antibiotics like Microcin C7, a compound produced by Escherichia coli, and natural toxins such as Dinogunellin .
Coordination Chemistry
In coordination chemistry, Diphenyl phosphoramidate serves as a 1,3-N,O-chelating ligand. This application is significant for bond activation, catalysis, and enhancing metal ligand cooperativity, which are fundamental processes in the development of new materials and catalysts .
Antimicrobial Activities
The compound has shown promise in antimicrobial applications. Research indicates that various diphenyl substituted aryl phosphoramidates exhibit good to moderate antimicrobial activity, which could be beneficial in developing new antimicrobial agents .
Agriculture
Diphenyl phosphoramidate derivatives are employed in agriculture as insecticides, fungicides, and herbicides. Their effectiveness in controlling pests and diseases in crops makes them valuable for agricultural productivity .
Medical Applications
In the medical field, phosphoramidates, including Diphenyl phosphoramidate, are explored for their potential as antifungal, anti-HIV, and antitumor agents. This reflects the compound’s significance in the development of new therapeutic drugs .
Organic Synthesis
This compound is also a key player in organic synthesis. It is a precursor to many organic compounds such as imines, amines, azetidines, and aziridines. These compounds have various applications, from materials science to pharmaceuticals .
Mécanisme D'action
Target of Action
Diphenyl Phosphoramidate is a class of organophosphorus compounds known for the presence of a single covalent bond between the tetracoordinate phosphorus (V) atom and nitrogen (III) atom . These compounds are known to interact with various biological targets. For instance, they have been reported as a novel type of activity-based probe for serine proteases .
Mode of Action
The key step in the synthetic approach for DNA synthesis is the reaction of the nucleoside phosphoramidite building block, with the terminal 5′-OH of the oligonucleotide . Diphenyl Phosphoramidate might be less electronegative and therefore less reactive, due to donation of the free pair of electrons on the nitrogen to an empty 3d orbital on the phosphor atom .
Biochemical Pathways
Diphenyl Phosphoramidate is involved in various biochemical pathways. The synthetic routes to phosphoramidate formation can be separated into six categories: salt elimination, oxidative cross-coupling, azide, reduction, hydrophosphinylation, and phosphoramidate-aldehyde-dienophile (PAD) .
Pharmacokinetics
The pharmacokinetics of Diphenyl Phosphoramidate, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial for understanding its bioavailability. The predicted ADMET properties of phosphoramidates are in accordance with the general requirements for drug-like compounds .
Result of Action
The molecular and cellular effects of Diphenyl Phosphoramidate’s action are diverse, given its wide range of applications. For instance, phosphoramidates have been used as additives in both oil and water-based lubricants. It has been proposed that phosphorus acts as a key element in enhancing the tribological properties of water/oil-based fluids by forming a protective layer containing phosphates and/or polyphosphates .
Action Environment
The action of Diphenyl Phosphoramidate can be influenced by various environmental factors. For instance, the presence of cyclohexylamine group is an important structural feature associated with enhanced activities
Safety and Hazards
Diphenyl phosphoramidate causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray. After handling, skin should be washed thoroughly. It should be used only outdoors or in a well-ventilated area .
Orientations Futures
Diphenyl phosphoramidate has potential applications in the field of medicine and biology. It can be used for the synthesis of various biologically active compounds . Activity-based protein profiling has the potential to address functional aspects of serine proteases in the immune system and future efforts may bring translation into clinical application .
Propriétés
IUPAC Name |
[amino(phenoxy)phosphoryl]oxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12NO3P/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMUDOFWQWBHFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(N)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073284 | |
| Record name | Phosphoramidic acid, diphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyl phosphoramidate | |
CAS RN |
2015-56-7 | |
| Record name | Phosphoramidic acid, diphenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2015-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amidophosphoric acid, diphenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002015567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyl phosphoramidate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2043 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphoramidic acid, diphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyl phosphoramidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.315 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diphenyl phosphoramidate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FU5Z7Q6RE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the thermal decomposition properties of diphenyl phosphoramidate?
A1: [] Thermal decomposition of diphenyl phosphoramidate occurs in a single stage. It melts around 150°C and decomposes between 200-350°C, releasing ammonia and phenol while forming polyphosphates. This decomposition process results in a weight loss of approximately 60%. Mass spectrometry analysis suggests that phenyl radical and hydrogen atom transfer reactions occur around the phosphorus atom during decomposition. The activation energy for this process is estimated at 151 kJ/mol. (See: )
Q2: How does the incorporation of fluorine atoms affect the flame retardant properties of diphenyl phosphoramidate derivatives?
A2: [] Research indicates that incorporating fluorine atoms into diphenyl phosphoramidate derivatives enhances their flame-retardant capabilities. As the phosphorus content increases in cured products containing these fluorine-containing derivatives, the flame retardancy improves. At a concentration of 5-10%, these derivatives allow cured products to achieve the UL-94 V-0 level, a standard for flame resistance. (See: )
Q3: Can you describe the use of ultrafast spectroscopy in understanding the photochemistry of diphenylphosphoryl azide, a compound closely related to diphenyl phosphoramidate?
A3: [] Femtosecond transient absorption spectroscopy played a crucial role in elucidating the photochemical pathway of diphenylphosphoryl azide, a compound structurally similar to diphenyl phosphoramidate. This technique allowed researchers to directly observe the formation of singlet diphenylphosphorylnitrene upon ultraviolet irradiation of diphenylphosphoryl azide. The study identified two transient species: a singlet excited state localized on a phenyl ring and the singlet diphenylphosphorylnitrene itself. These findings, supported by computational studies, provide valuable insights into the reactivity and potential applications of compounds containing the diphenylphosphoryl moiety. (See: )
Q4: How does the crystal structure of diphenyl phosphoramidate derivatives influence their properties?
A4: [] Research shows that diphenyl phosphoramidate derivatives can exhibit polymorphism, pseudo-polymorphism, and conformerism in their crystal structures. These different forms can arise from variations in solvent environments during crystallization. The existence of different conformers, ranging from extended to twisted, and the presence of solvent molecules within the crystal lattice significantly impact the compound's intermolecular interactions and overall packing arrangement. Understanding these structural variations is crucial for predicting and controlling the physical and chemical properties of these compounds, ultimately influencing their performance in various applications. (See: )
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



